molecular formula C14H13NOS B14555526 N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide CAS No. 61859-28-7

N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide

Cat. No.: B14555526
CAS No.: 61859-28-7
M. Wt: 243.33 g/mol
InChI Key: IZDQPXZPSNBTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide typically involves the condensation of N-methyl-N-phenylamine with a thiophene derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the thiophene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts and automated systems are employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes

Scientific Research Applications

N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl-N-phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

61859-28-7

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-methyl-N-phenyl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H13NOS/c1-15(12-6-3-2-4-7-12)14(16)10-9-13-8-5-11-17-13/h2-11H,1H3

InChI Key

IZDQPXZPSNBTTM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.